molecular formula C11H12N2O4 B2903693 (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid CAS No. 66391-30-8

(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid

Cat. No.: B2903693
CAS No.: 66391-30-8
M. Wt: 236.22 g/mol
InChI Key: UBFRDSVEMZHKQO-UHFFFAOYSA-N
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Description

(2E)-3-[4-(Dimethylamino)-3-nitrophenyl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a nitro group (-NO₂) at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 4-position of the phenyl ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its conjugated system enables interactions with biological targets, such as receptors or enzymes, while the nitro group may influence redox behavior or binding affinity .

Properties

CAS No.

66391-30-8

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid

InChI

InChI=1S/C11H12N2O4/c1-12(2)9-5-3-8(4-6-11(14)15)7-10(9)13(16)17/h3-7H,1-2H3,(H,14,15)

InChI Key

UBFRDSVEMZHKQO-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-[4-(amino)-3-nitrophenyl]prop-2-enoic acid.

    Reduction: Formation of 3-[4-(dimethylamino)-3-aminophenyl]prop-2-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization reactions.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the nitro group is known to enhance its biological activity, making it a promising candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for use in various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

(2E)-3-(3-Nitrophenyl)Prop-2-Enoic Acid Derivatives

Structural Differences :

  • Target Compound: Contains a 4-dimethylamino substituent in addition to the 3-nitro group.
  • Organotin(IV) Derivatives (Compounds 33 and 34): Utilize (2E)-3-(3-nitrophenyl)prop-2-enoic acid as a ligand but lack the dimethylamino group. Instead, they coordinate with organotin(IV) moieties (e.g., tributyltin or triphenyltin) .

Functional Implications :

  • Organotin(IV) derivatives exhibit nanomolar agonist activity at retinoid X receptors (RXR) and peroxisome proliferator-activated receptors (PPAR), inducing apoptosis via modulation of p53, Bax, and Bcl-2 proteins in cancer cells. The absence of organotin coordination in the target compound suggests divergent biological mechanisms .

Ozagrel Hydrochloride

Structural Differences :

  • Target Compound: Features a dimethylamino-nitro-phenyl group.
  • Ozagrel Hydrochloride: Contains a 4-(imidazol-1-ylmethyl)phenyl substituent instead of nitro and dimethylamino groups.

Functional Implications :

  • Ozagrel is a thromboxane synthase inhibitor used to treat ischemic cerebrovascular diseases. Its imidazole group directly interacts with the enzyme’s active site, whereas the dimethylamino-nitro-phenyl group in the target compound may target different pathways, such as kinase inhibition or redox signaling .

(2E)-3-[4-(2-Chlorophenoxy)-3-Nitrophenyl]Prop-2-Enoic Acid

Structural Differences :

  • Target Compound: Substituted with dimethylamino and nitro groups.
  • Chlorophenoxy Derivative: Replaces the dimethylamino group with a 2-chlorophenoxy group (-O-C₆H₄-Cl) .

Functional Implications :

  • The dimethylamino group in the target compound may improve solubility while maintaining moderate lipophilicity. Both compounds retain the nitro group, suggesting possible overlap in redox or electrophilic reactivity .

(2E)-3-(1H-Indol-5-yl)Prop-2-Enoic Acid

Structural Differences :

  • Target Compound: Aromatic nitro and dimethylamino substituents.
  • Indole Derivative : Substituted with an indole ring, which provides π-π stacking and hydrogen-bonding capabilities .

Functional Implications :

  • The indole derivative’s planar structure facilitates interactions with aromatic residues in enzymes or receptors, such as cyclooxygenase or serotonin receptors. The target compound’s nitro and dimethylamino groups may instead engage in charge-transfer interactions or act as hydrogen-bond acceptors/donors .

Biological Activity

(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. This compound is characterized by the presence of both dimethylamino and nitro groups, which contribute to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C11H12N2O4
  • Molecular Weight : 236.23 g/mol
  • CAS Number : 66391-30-8
  • IUPAC Name : 3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid
  • InChI Key : UBFRDSVEMZHKQO-GQCTYLIASA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the dimethylamino group enhances cell membrane penetration, increasing efficacy. The compound has been shown to interact with enzymes and receptors, potentially modulating various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

Numerous studies have explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Its mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Research Findings and Case Studies

Study Findings Reference
In vitro antimicrobial studyShowed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli
Anticancer activity in breast cancer modelsInduced apoptosis and inhibited cell proliferation at concentrations as low as 10 µM
Anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in macrophage cultures

Synthesis and Industrial Applications

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-(dimethylamino)-3-nitrobenzaldehyde and malonic acid. This compound is not only valuable in pharmaceutical research but also finds applications in dye manufacturing due to its vibrant color properties.

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